(7-methyl-1H-indol-3-yl)methanamine
Overview
Description
(7-Methyl-1H-indol-3-yl)methanamine is an organic compound belonging to the indole family It is characterized by the presence of a methyl group at the 7th position of the indole ring and an amine group attached to the methylene carbon at the 3rd position
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for the development of new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . For instance, some indole derivatives have been found to inhibit polymerization of tubulin, leading to cell apoptosis and cell cycle arrest .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some indole derivatives have been found to induce cell apoptosis and arrest the cell cycle , suggesting that (7-methyl-1H-indol-3-yl)methanamine may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methyl-1H-indol-3-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 7-methylindole.
Formylation: The indole undergoes formylation at the 3rd position using a formylating agent such as formic acid or formamide.
Reduction: The formyl group is then reduced to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia, primary amines, or secondary amines are used under basic conditions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
(7-Methyl-1H-indol-3-yl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
(1H-indol-3-yl)methanamine: Lacks the methyl group at the 7th position, resulting in different chemical and biological properties.
(5-methyl-1H-indol-3-yl)methanamine: Has a methyl group at the 5th position instead of the 7th, leading to variations in reactivity and applications.
Uniqueness: (7-Methyl-1H-indol-3-yl)methanamine is unique due to the specific positioning of the methyl group, which influences its chemical reactivity and biological activity. This structural feature makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(7-methyl-1H-indol-3-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-3-2-4-9-8(5-11)6-12-10(7)9/h2-4,6,12H,5,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJUWZDPVUPVRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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